3-(4-Bromophenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide
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Overview
Description
3-(4-Bromophenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide is a heterocyclic organic compound It features a pyrazolium core substituted with a bromophenyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves the reaction of 4-bromoacetophenone with trimethylhydrazine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolium ring. The final iodide salt is obtained by treating the pyrazolium compound with hydroiodic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura couplings.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazolium salts, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(4-Bromophenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrazolium core can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A pyrazoline derivative with similar structural features.
Hydrazine-coupled pyrazoles: Compounds with a pyrazole core and hydrazine substituents, known for their diverse pharmacological activities.
Uniqueness
3-(4-Bromophenyl)-1,2,5-trimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties .
Properties
CAS No. |
61592-25-4 |
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Molecular Formula |
C12H16BrIN2 |
Molecular Weight |
395.08 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1,2,5-trimethyl-1,3-dihydropyrazol-1-ium;iodide |
InChI |
InChI=1S/C12H15BrN2.HI/c1-9-8-12(15(3)14(9)2)10-4-6-11(13)7-5-10;/h4-8,12H,1-3H3;1H |
InChI Key |
PSJZAYKAPZNMEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N([NH+]1C)C)C2=CC=C(C=C2)Br.[I-] |
Origin of Product |
United States |
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